molecular formula C25H21NO5 B12157271 N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B12157271
M. Wt: 415.4 g/mol
InChI Key: XHWIREJHJORTJD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a coumarin-based hybrid molecule featuring a 4-phenyl-substituted 2H-chromen-2-one core. The 7-hydroxy group of the coumarin is functionalized with an acetamide moiety linked to a 2-methoxybenzyl group.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C25H21NO5/c1-29-22-10-6-5-9-18(22)15-26-24(27)16-30-19-11-12-20-21(17-7-3-2-4-8-17)14-25(28)31-23(20)13-19/h2-14H,15-16H2,1H3,(H,26,27)

InChI Key

XHWIREJHJORTJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine and 2-oxo-4-phenyl-2H-chromen-7-ol.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits several biological properties that make it a candidate for therapeutic applications:

1. Antioxidant Activity

  • N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide has shown potential as an antioxidant, which may be beneficial in preventing oxidative stress-related diseases. Studies indicate that similar compounds can scavenge free radicals effectively, thereby protecting cells from damage.

2. Anticancer Properties

  • Preliminary research suggests that this compound may possess anticancer properties. For instance, derivatives of chromenyl compounds have been studied for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that compounds with similar structural motifs could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

3. Enzyme Inhibition

  • The compound is believed to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases. For example, it may act as an acetylcholinesterase inhibitor, which is relevant for conditions like Alzheimer's disease. This inhibition could enhance neurotransmitter levels, improving cognitive function.

Synthesis and Derivatives

Research has focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesis typically involves:

  • Formation of the Chromenyl Moiety : Utilizing known synthetic routes to create the chromenyl structure.
  • Acetamide Formation : Reacting the chromenyl derivative with acetamides to yield the target compound.

Table 1: Summary of Synthesis Steps

StepReaction TypeDescription
1CondensationFormation of the chromenyl structure from phenolic precursors.
2AcetylationReaction with acetic anhydride or acetyl chloride to form the acetamide linkage.
3PurificationUse of chromatography techniques to isolate the pure compound.

Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Anticancer Screening
A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects
Research exploring its role as an acetylcholinesterase inhibitor demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease, supporting its use in neurodegenerative research.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Several coumarin-acetamide derivatives have been synthesized, differing in substituents on the benzyl group or acetamide chain. These variations significantly impact biological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Coumarin-Acetamide Derivatives
Compound Name Substituent on Benzyl/Acetamide Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-Methoxybenzyl 433.44 Not Reported (Potential Anticancer) -
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide Chloro, Phenyl 353.79 Anti-inflammatory (Superior to ibuprofen)
N-(4-Chlorobenzyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-Chlorobenzyl 373.81 Not Reported
N-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 1,3-Benzodioxol-5-yl 353.33 Not Reported
N-(2-Chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 2-Chlorophenyl 359.78 Not Reported

Key Observations :

  • Electron-Withdrawing vs. In contrast, chloro substituents (e.g., in ) increase lipophilicity but may reduce solubility.
  • Steric Effects : Bulky substituents like benzodioxol () could hinder molecular packing or target access compared to smaller groups.

Physicochemical Properties

  • Solubility : The 2-methoxy group in the target compound increases hydrophilicity compared to chloro-substituted analogs (e.g., ).
  • logP : Predicted logP values (via computational tools) would vary: higher for chlorobenzyl derivatives (e.g., ~3.5 for ) vs. ~2.8 for the target compound.

Analytical Characterization

All compounds were characterized using:

  • ¹H/¹³C NMR : Distinct shifts for methoxy (δ ~3.8–4.0 ppm) vs. chloro (δ ~7.3–7.5 ppm) groups .
  • Mass Spectrometry : Molecular ion peaks consistent with calculated masses (e.g., m/z 353.79 for ).
  • X-ray Crystallography : Tools like SHELX () and Mercury () aid in structural validation.

Limitations and Gaps :

  • Limited data on the target compound’s biological activity.
  • notes discontinued products with similar backbones, possibly due to stability issues, but specifics are unclear.

Biological Activity

N-(2-methoxybenzyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps, including the reaction of 2-methoxybenzylamine with appropriate chromone derivatives. The compound's structure has been confirmed through various analytical techniques including NMR and X-ray crystallography, which reveal the arrangement of atoms and functional groups that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes linked to cancer progression. For example, preliminary studies have shown that it has potential inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis and tumor growth .
  • Antioxidant Properties : The chromone moiety in the compound is known for its antioxidant capabilities, which may protect cells from oxidative stress and related diseases .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these effects are crucial for assessing the compound's efficacy .

Table 1: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (μM)Reference
VEGFR-2 InhibitionMCF-70.66
CytotoxicityHepG21.98
Antioxidant ActivityN/AN/A

Case Studies

  • VEGFR-2 Inhibition Study : A study evaluated the compound's ability to inhibit VEGFR-2 in MCF-7 cells. The results indicated a significant reduction in VEGFR-2 expression levels, leading to decreased cell proliferation and migration, which are critical processes in cancer metastasis .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of the compound on HepG2 cells, showcasing an IC50 value of 1.98 μM, indicating potent activity compared to standard chemotherapeutic agents .

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